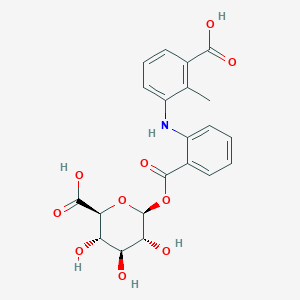

Ácido Mefenámico 3-Carboxílico

Descripción general

Descripción

La coenzima Q10 es un componente vital en la producción de energía celular y funciona como un potente antioxidante en el cuerpo . El ubiquinol juega un papel crucial en el apoyo a la salud general, especialmente en órganos y tejidos que requieren altos niveles de energía, como el corazón, el hígado y los músculos . La conversión de la coenzima Q10 a su forma activa, ubiquinol, es esencial para la producción de trifosfato de adenosina (ATP), que es la principal fuente de energía para las actividades celulares .

Aplicaciones Científicas De Investigación

El ubiquinol tiene una amplia gama de aplicaciones de investigación científica en varios campos:

Química: El ubiquinol se utiliza como un compuesto modelo para estudiar reacciones redox y procesos de transferencia de electrones.

Biología: En la investigación biológica, se estudia el ubiquinol por su papel en la producción de energía celular y la defensa antioxidante.

Medicina: El ubiquinol se investiga ampliamente por sus posibles beneficios para la salud, particularmente en la salud cardiovascular. También se está investigando por su posible papel en las enfermedades neurodegenerativas, el cáncer y el envejecimiento.

Industria: En las industrias farmacéutica y nutracéutica, el ubiquinol se utiliza como ingrediente activo en suplementos dietéticos y alimentos funcionales.

Mecanismo De Acción

El ubiquinol ejerce sus efectos a través de varios mecanismos:

Cadena de transporte de electrones: El ubiquinol juega un papel vital en la cadena de transporte de electrones (ETC) dentro de las mitocondrias.

Protección antioxidante: El ubiquinol funciona como un potente antioxidante al donar electrones para neutralizar los radicales libres y prevenir el daño oxidativo a los componentes celulares.

Peroxidación lipídica: El ubiquinol evita la iniciación y propagación de la peroxidación lipídica en las membranas biológicas y las lipoproteínas de baja densidad (LDL), protegiendo las células del estrés oxidativo.

Análisis Bioquímico

Biochemical Properties

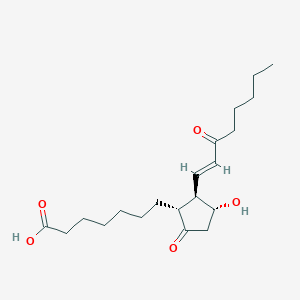

Like other NSAIDs, 3-Carboxy Mefenamic Acid inhibits the synthesis of prostaglandins by nonselectively blocking cyclooxygenase (COX) isoforms COX-1 and COX-2 . This interaction with COX enzymes is crucial in its role in biochemical reactions.

Cellular Effects

3-Carboxy Mefenamic Acid, through its inhibition of COX enzymes, can have significant effects on various types of cells and cellular processes. For instance, it has been shown to have anti-tumor effects in colon tumor-bearing mice .

Molecular Mechanism

The mechanism of action of 3-Carboxy Mefenamic Acid, like that of other NSAIDs, involves inhibition of cyclooxygenase (COX-1 and COX-2) . This inhibition reduces the biosynthesis of prostaglandins, which are mediators of inflammation .

Temporal Effects in Laboratory Settings

The effects of 3-Carboxy Mefenamic Acid can change over time in laboratory settings. For instance, it has been shown that the ratio of 3-Carboxy Mefenamic Acid conformers changes in the presence of aerogel .

Dosage Effects in Animal Models

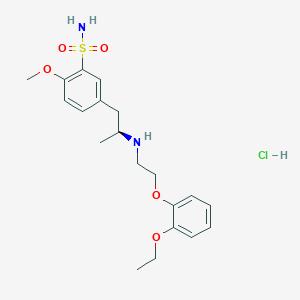

The effects of 3-Carboxy Mefenamic Acid can vary with different dosages in animal models. For example, sub-chronic administration of low or high pharmacological dosages of Mefenamic Acid has been shown to have a deleterious effect on the female reproductive system in rats .

Metabolic Pathways

3-Carboxy Mefenamic Acid is involved in the metabolic pathways that involve the COX enzymes . It inhibits these enzymes, thereby reducing the biosynthesis of prostaglandins .

Transport and Distribution

The transport and distribution of 3-Carboxy Mefenamic Acid within cells and tissues have not been extensively studied. Given its molecular properties, it is likely to be distributed throughout the body following oral administration .

Subcellular Localization

As an inhibitor of COX enzymes, it is likely to be found wherever these enzymes are located within the cell .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ubiquinol se puede sintetizar a través de varias rutas químicas. Un método común implica la reducción de la ubiquinona (la forma oxidada de la coenzima Q10) utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio . La reacción generalmente tiene lugar en un solvente orgánico como el tetrahidrofurano (THF) bajo condiciones controladas de temperatura y presión . El proceso de reducción convierte la estructura de quinona de la ubiquinona a la estructura de quinol del ubiquinol, lo que da como resultado la formación del compuesto activo .

Métodos de producción industrial

En entornos industriales, la producción de ubiquinol a menudo implica procesos biotecnológicos. La fermentación microbiana utilizando microorganismos genéticamente modificados, como levaduras o bacterias, es un método común . Estos microorganismos están diseñados para sobreproducir la coenzima Q10, que luego se cosecha y se reduce a ubiquinol mediante procesos químicos o enzimáticos . El uso de biorreactores y condiciones optimizadas de fermentación asegura altos rendimientos y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El ubiquinol experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . La reacción más importante es el ciclo redox entre ubiquinol (forma reducida) y ubiquinona (forma oxidada) . Este ciclo redox es crucial para la producción de energía celular y la protección antioxidante .

Reactivos y condiciones comunes

Oxidación: El ubiquinol se puede oxidar a ubiquinona utilizando agentes oxidantes como cloruro férrico o permanganato de potasio.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen ubiquinona (de la oxidación) y varios derivados sustituidos de ubiquinol (de las reacciones de sustitución) .

Comparación Con Compuestos Similares

El ubiquinol a menudo se compara con su forma oxidada, ubiquinona (CoQ10), y otros compuestos similares:

Ubiquinona (CoQ10): La ubiquinona es la forma oxidada de la coenzima Q10 y sirve como precursor del ubiquinol.

Plastoquinona: La plastoquinona es otro compuesto de quinona involucrado en la cadena de transporte de electrones, específicamente en los organismos fotosintéticos.

Vitamina E (tocoferol): La vitamina E es un antioxidante liposoluble que funciona sinérgicamente con el ubiquinol para proteger las células del daño oxidativo.

Propiedades

IUPAC Name |

3-(2-carboxyanilino)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4/c1-9-10(14(17)18)6-4-8-12(9)16-13-7-3-2-5-11(13)15(19)20/h2-8,16H,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQQWHSTKBWQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337346 | |

| Record name | 3-Carboxy Mefenamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190379-82-9 | |

| Record name | 3-Carboxymefenamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190379829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxy Mefenamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CARBOXYMEFENAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLA90H5KPK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-Carboxymefenamic acid formed and what is its significance in Mefenamic acid metabolism?

A1: 3-Carboxymefenamic acid is a major metabolite of Mefenamic acid, formed through a two-step oxidation process. Initially, Mefenamic acid is metabolized by the CYP2C9 enzyme to 3-hydroxymethyl Mefenamic acid (metabolite I). This metabolite then undergoes further oxidation to form 3-Carboxymefenamic acid (metabolite II) []. This metabolite is significant because it constitutes a considerable portion of the Mefenamic acid dose excreted in urine, primarily as glucuronides []. Approximately 21% of the Mefenamic acid dose is excreted as 3-Carboxymefenamic acid glucuronide []. Additionally, up to 20% of the dose is eliminated fecally, mainly as unconjugated 3-Carboxymefenamic acid [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.